4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile
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Overview
Description
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is a heterocyclic compound belonging to the oxazine family. It is characterized by a benzoxazine ring structure with a methyl group at the 4-position and a carbonitrile group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile can be synthesized through a reaction involving 3-methyl-4-aminophenol and ethyl cyanoacetate in the presence of acetic acid and glacial acetic acid. The reaction is typically carried out at a temperature of 80-85°C for 4-5 hours. The resulting product is then purified by recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It possesses antiviral activity against herpes simplex virus type 1 and type 2.
Industry: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is not fully understood. it is proposed that the compound exerts its effects through several pathways:
Inducing Apoptosis: It promotes programmed cell death in cancer cells.
Inhibiting Cell Proliferation: The compound suppresses the growth and division of cancer cells.
Suppressing Angiogenesis: It inhibits the formation of new blood vessels, which is crucial for tumor growth.
Inhibiting Topoisomerase II: This enzyme is essential for DNA replication, and its inhibition disrupts cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound is similar in structure but lacks the carbonitrile group at the 7-position.
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a methoxy group instead of a carbonitrile group.
Uniqueness
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-4-5-13-10-6-8(7-11)2-3-9(10)12/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHXEGWTJIPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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